2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile
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Overview
Description
2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile is a compound with the molecular formula C15H16N2S and a molecular weight of 256.37 g/mol . This compound is part of the thiophene family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction or similar synthetic routes to ensure high yield and purity. This would include the use of industrial-grade solvents and reagents, as well as continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in an inert atmosphere at low temperatures.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: N-substituted thiophenes
Scientific Research Applications
2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile
- 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile
- 2-Amino-4-(4-fluorophenyl)thiophene-3-carbonitrile
Uniqueness
2-Amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-amino-4-[4-(2-methylpropyl)phenyl]thiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-10(2)7-11-3-5-12(6-4-11)14-9-18-15(17)13(14)8-16/h3-6,9-10H,7,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJZQZQAJFCTNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350054 |
Source
|
Record name | 2-amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438218-65-6 |
Source
|
Record name | 2-amino-4-(4-isobutylphenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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